molecular formula C18H11ClO3 B14620739 3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one CAS No. 59431-44-6

3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one

Cat. No.: B14620739
CAS No.: 59431-44-6
M. Wt: 310.7 g/mol
InChI Key: QWSAQQDPAOCZEE-UHFFFAOYSA-N
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Description

3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can lead to a variety of substituted benzopyran derivatives.

Scientific Research Applications

3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one
  • 3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one
  • 3-[3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one

Uniqueness

3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

59431-44-6

Molecular Formula

C18H11ClO3

Molecular Weight

310.7 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-3-oxoprop-1-enyl]chromen-4-one

InChI

InChI=1S/C18H11ClO3/c19-14-8-5-12(6-9-14)16(20)10-7-13-11-22-17-4-2-1-3-15(17)18(13)21/h1-11H

InChI Key

QWSAQQDPAOCZEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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